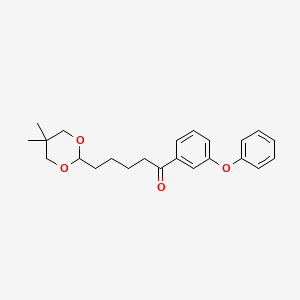![molecular formula C8H7ClN2 B1360866 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-18-0](/img/structure/B1360866.png)
5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
説明
5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H7ClN2. It belongs to the pyrrolopyridine family and exhibits interesting biological properties . The compound’s structure consists of a pyridine ring fused with a pyrrole ring, with a chlorine atom at position 5 and a methyl group at position 6.
Synthesis Analysis
The synthesis of this compound involves various methods, including cyclization reactions, condensations, and functional group transformations. Researchers have explored both traditional and novel synthetic routes to access this compound. For instance, one approach involves the cyclization of appropriate precursors under specific conditions to form the pyrrolopyridine ring system .
Molecular Structure Analysis
The molecular structure of this compound comprises a chlorinated pyridine ring fused with a pyrrole ring. The chlorine atom and methyl group contribute to its unique properties. The compound’s 2D and 3D structures can be visualized using computational tools .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including substitution, oxidation, and reduction. Its reactivity depends on the functional groups present and the reaction conditions. Researchers have explored its behavior in diverse contexts, such as coupling reactions and derivatization strategies .
科学的研究の応用
Synthesis and Pharmaceutical Applications
- Efficient Synthesis of Derivatives : 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine is utilized as a versatile building block in synthesizing various derivatives, such as 7-azaindole derivatives, achieved through nucleophilic displacement reactions. This process aids in the creation of diverse pharmaceutical compounds (Figueroa‐Pérez et al., 2006).
- Synthesis of Complex Structures : The compound is also crucial in the efficient synthesis of complex structures like tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues, demonstrating its role in expanding the horizons of medicinal chemistry (Nechayev et al., 2013).
Chemical and Material Research
- Heterocyclic Compounds Synthesis : This chemical serves as a foundational element for creating a range of heterocyclic compounds, which are crucial in various chemical and material science applications. These compounds have potential uses ranging from antibacterial agents to materials for specific industrial applications (Abdel-Mohsen & Geies, 2008).
- Optical and Junction Characteristics : In the field of optical electronics, derivatives of this compound are studied for their thermal, structural, and optical properties, indicating potential applications in electronic devices and sensors (Zedan et al., 2020).
Novel Synthesis Methods
- Innovative Synthesis Techniques : Researchers have developed new methods for synthesizing this compound and its derivatives, showing its growing significance in synthetic chemistry. These methods have broadened the scope of its applicability in creating novel pharmaceuticals and materials (Alekseyev et al., 2017).
Photophysical Properties
- Study of Fluorescent Properties : The compound is also used in the synthesis of pyrazolopyridine annulated heterocycles. The effect of substituents on the fluorescence properties of these compounds is studied, hinting at potential uses in OLEDs, sensors, and bio-imaging tools (Patil et al., 2011).
作用機序
Target of Action
Compounds with similar structures have been found to interact with receptors such as csf-ir and CAIX , which play crucial roles in various biological processes.
Mode of Action
It’s suggested that similar compounds may work by forming a hydrogen bond with specific amino acids in the target protein .
Biochemical Pathways
Related compounds have been shown to influence pathways involved in glucose metabolism and cancer cell proliferation .
Result of Action
Similar compounds have been reported to reduce blood glucose levels and exhibit inhibitory action against certain cancer cells .
生化学分析
Biochemical Properties
5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process crucial for cell signaling and regulation . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For example, it may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzyme activity . Alternatively, it can induce conformational changes in proteins, leading to altered activity and function. These interactions can result in changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to a decrease in its efficacy . In in vitro studies, it has been observed that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, such as modulation of enzyme activity and improvement in disease symptoms . At higher doses, it can lead to toxic or adverse effects, including organ damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound can be transported across cell membranes via active or passive transport mechanisms, influencing its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it may interact with DNA and transcription factors, influencing gene expression and cellular responses.
特性
IUPAC Name |
5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-7(9)4-6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLGQZRPWPKTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CNC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646844 | |
| Record name | 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-18-0 | |
| Record name | 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


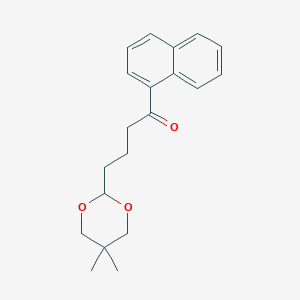

![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene](/img/structure/B1360787.png)
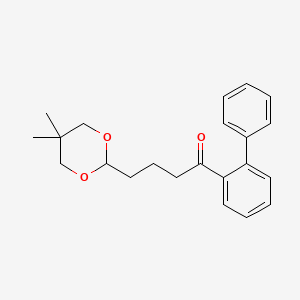
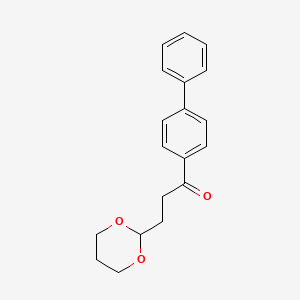
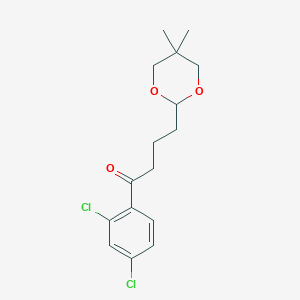

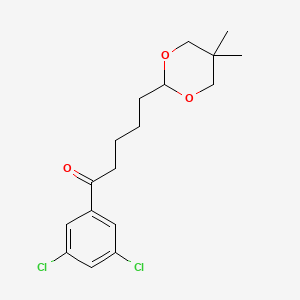

![9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene](/img/structure/B1360799.png)
![4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone](/img/structure/B1360800.png)
